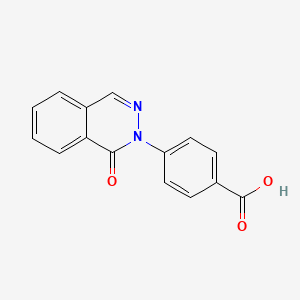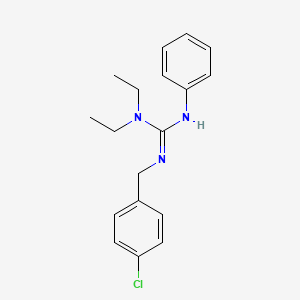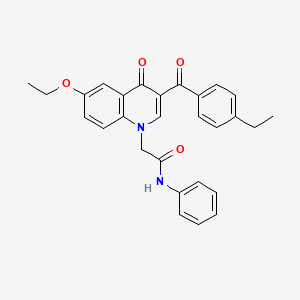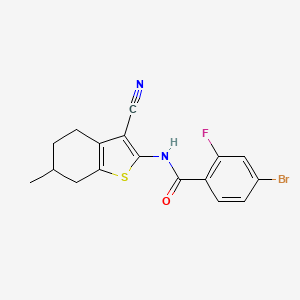
9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9'-(Butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) is a small molecule composed of two fluorene-9-carboxylic acid (FFCA) moieties linked by a butane-1,4-diyl bridge. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and materials science. In particular, 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) has been used as a building block for the synthesis of various fluorescent dyes, as a fluorescent probe for the detection of various analytes, and as a platform for the development of various materials.
Aplicaciones Científicas De Investigación
9,9'-(Butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various fluorescent dyes, such as fluorescein and rhodamine, which are widely used in biological imaging. It has also been used as a fluorescent probe for the detection of various analytes, such as proteins, nucleic acids, and small molecules. In addition, 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) has been used as a platform for the development of various materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) is not fully understood. However, it is known that the compound acts as an electron acceptor, which allows it to interact with other molecules. This interaction can result in the formation of various fluorescent dyes, as well as the formation of polymers and nanomaterials. In addition, 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) has been shown to interact with nucleic acids, proteins, and small molecules, which can lead to the formation of fluorescent complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) are not fully understood. However, it has been shown to interact with various biological molecules, such as proteins, nucleic acids, and small molecules. This interaction can lead to the formation of fluorescent complexes, which can be used to study the structure and function of various biological molecules. In addition, 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) has been used in the development of various materials, such as polymers and nanomaterials, which can be used to study various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9,9'-(Butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) has several advantages for laboratory experiments. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and materials science. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. However, 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) also has several limitations. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, the compound has a relatively low fluorescence quantum yield, which can limit its use in fluorescence-based applications.
Direcciones Futuras
There are several potential future directions for the use of 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid). For example, the compound could be used to develop more efficient fluorescent probes for the detection of various analytes. In addition, the compound could be used to develop materials with enhanced optical, electrical, and mechanical properties. Furthermore, the compound could be used to develop materials with improved biocompatibility for use in biomedical applications. Finally, the compound could be used to develop materials with improved environmental stability for use in industrial applications.
Métodos De Síntesis
The synthesis of 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) has been achieved through several different methods. One method involves the reaction of fluorene-9-carboxylic acid with sodium hydride and butane-1,4-diyl chloride in anhydrous dimethylformamide (DMF). This reaction results in the formation of a 1,4-diyl-bis-fluorene-9-carboxylic acid, which can then be purified by recrystallization. Another method involves the reaction of fluorene-9-carboxylic acid with butane-1,4-diyl diisocyanate in the presence of a base such as triethylamine. This reaction results in the formation of a 1,4-diyl-bis-fluorene-9-carboxylic acid, which can then be purified by recrystallization.
Propiedades
IUPAC Name |
9-[4-(9-carboxyfluoren-9-yl)butyl]fluorene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O4/c33-29(34)31(25-15-5-1-11-21(25)22-12-2-6-16-26(22)31)19-9-10-20-32(30(35)36)27-17-7-3-13-23(27)24-14-4-8-18-28(24)32/h1-8,11-18H,9-10,19-20H2,(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDJDOGYMMOIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455470.png)

![ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B2455473.png)
![N'-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2455476.png)

![4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2455480.png)


![3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2455483.png)
![6-[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2455484.png)


![N-methyl-2-(4-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2455489.png)